![molecular formula C8H14O6 B3031603 Methyl 2-[2-(2-methoxy-2-oxoethoxy)ethoxy]acetate CAS No. 54665-51-9](/img/structure/B3031603.png)
Methyl 2-[2-(2-methoxy-2-oxoethoxy)ethoxy]acetate
Overview
Description
Methyl 2-[2-(2-methoxy-2-oxoethoxy)ethoxy]acetate, also known as MOMEA, is a chemical compound that has gained significant attention in the field of scientific research. This compound is a derivative of acetic acid and is used in various applications such as organic synthesis, pharmaceuticals, and as a solvent.
Scientific Research Applications
Conformational Analysis
Research on compounds structurally similar to Methyl 2-[2-(2-methoxy-2-oxoethoxy)ethoxy]acetate has provided insights into their molecular conformation. For example, the study of Ethyl 2-{[2-(2-ethoxy-2-oxoethoxy)quinolin-4-yl]carbonyloxy}acetate revealed the influence of intramolecular hydrogen bonding on the conformation of the side chain (Bouzian et al., 2018).
Synthesis and Antimicrobial Activity
Synthesis routes for related compounds have been explored, leading to the creation of novel molecules with potential antimicrobial properties. For example, a study on the synthesis and anti-microbial activity of thiazole substituted coumarins, starting from ethyl 2-(4-methyl-2-oxo-2H-chromone-7-yloxy)acetate, demonstrated the potential of such compounds in antimicrobial applications (Parameshwarappa et al., 2009).
Anti-inflammatory and Antioxidative Properties
Research on highly oxygenated 2H-chromen derivatives from seaweeds, which are structurally similar to Methyl 2-[2-(2-methoxy-2-oxoethoxy)ethoxy]acetate, revealed significant anti-inflammatory and antioxidative activities. These compounds showed promising results in pro-inflammatory cyclooxygenase and lipoxygenase inhibitory assays, indicating their potential in medical applications (Makkar & Chakraborty, 2018).
Crystal Structure Studies
The study of the crystal structures of similar compounds, such as Azilsartan methyl ester ethyl acetate, has helped in understanding the molecular geometry and interactions within these molecules, providing valuable insights for further chemical synthesis and applications (Li et al., 2015).
Mass Spectrometry Analysis
Research involving ethoxy-, methoxy-, and hydroxy-terminated polydimethylsiloxanes, which are related to Methyl 2-[2-(2-methoxy-2-oxoethoxy)ethoxy]acetate, has utilized mass spectrometry for the analysis of these compounds. This research contributes to a better understanding of their chemical properties and potential applications in various fields (Fouquet et al., 2017).
Polymer Electrolyte Applications
A study on the synthesis and application of polymers derived from oxetane monomers, which are structurally related to Methyl 2-[2-(2-methoxy-2-oxoethoxy)ethoxy]acetate, showed potential uses as polymer electrolytes. These compounds demonstrated significant ion conductivity, indicating their usefulness in lithium polymer electrolyte applications (Ye et al., 2012).
Process Improvement in Synthesis
Studies have also focused on improving synthesis processes for related compounds, enhancing efficiency and reducing costs. For instance, research on the production of Ethyl Z 2 Methoxyimino 2 (2 aminothiazo 4 yl) acetate led to a more streamlined process and higher product yield (Jing, 2003).
properties
IUPAC Name |
methyl 2-[2-(2-methoxy-2-oxoethoxy)ethoxy]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O6/c1-11-7(9)5-13-3-4-14-6-8(10)12-2/h3-6H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGYYKZVYXBJBOU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COCCOCC(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10404030 | |
Record name | SBB056554 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10404030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[2-(2-methoxy-2-oxoethoxy)ethoxy]acetate | |
CAS RN |
54665-51-9 | |
Record name | SBB056554 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10404030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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